

Application Note: Determination of Pirlimycin Residues in Bovine Tissues by LC-MS/MS

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|----------------------|------------|-----------|
| Compound Name: | Pirlimycin | |
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Abstract

This application note provides a detailed protocol for the extraction and quantification of **pirlimycin** residues in various bovine tissues (muscle, liver, and kidney) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for research and monitoring purposes to ensure compliance with regulatory limits. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data and validation parameters are presented to demonstrate the method's performance.

Introduction

Pirlimycin is a lincosamide antibiotic used in veterinary medicine for the treatment of mastitis in dairy cattle. The presence of antibiotic residues in food products of animal origin is a significant concern for consumer safety and regulatory compliance. Therefore, sensitive and reliable analytical methods are required to monitor **pirlimycin** residues in edible bovine tissues. This application note describes a robust LC-MS/MS method for the determination of **pirlimycin**, providing the necessary protocols and performance data for its implementation in a laboratory setting.

Experimental Protocols

A harmonized sample preparation protocol is employed for bovine muscle, liver, and kidney tissues. The procedure involves protein precipitation followed by solid-phase extraction (SPE)



for cleanup and concentration of the analyte.

Materials:

- Homogenized bovine tissue (muscle, liver, or kidney)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, deionized
- · Methanol, HPLC grade
- Oasis HLB SPE cartridges (or equivalent)
- Centrifuge tubes (50 mL)
- Centrifuge capable of 4000 x g
- SPE manifold
- Nitrogen evaporator

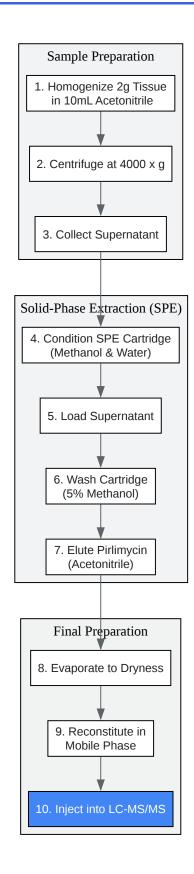
Procedure:

- Extraction:
 - \circ Weigh 2.0 \pm 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Homogenize for 1 minute using a high-speed homogenizer.
 - Centrifuge at 4000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
- Solid-Phase Extraction (SPE) Cleanup:



- Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Elution: Elute the **pirlimycin** from the cartridge with 5 mL of acetonitrile.
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
 - Vortex to dissolve the residue.
 - Transfer the solution to an autosampler vial for LC-MS/MS analysis.





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Figure 1: Experimental workflow for the extraction of **pirlimycin** from bovine tissues.



The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - o 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - o 5-7 min: 95% B
 - 7.1-9 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40°C

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Precursor Ion (m/z): 411.2
 - Product Ion 1 (Quantifier, m/z): 158.1
 - Product Ion 2 (Qualifier, m/z): 375.2



- Collision Energy: Optimization is required for the specific instrument. Typical starting values are 15-25 eV for the quantifier and 10-20 eV for the qualifier.
- Dwell Time: 100 ms



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Figure 2: Logical workflow of the LC-MS/MS analysis.

Data Presentation and Performance

The following tables summarize the quantitative data and performance characteristics of the method, based on available literature for **pirlimycin** analysis in various matrices. These values should be verified as part of in-house method validation.

Table 1: Method Validation Parameters for **Pirlimycin** in Bovine Tissues

| Parameter | Muscle | Liver | Kidney |
|-------------------|-----------------|-------------------|-----------------------|
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 78 - 97%[1] | 87 - 103%[2][3] | 80 - 108% (estimated) |
| Precision (RSD %) | 5.3 - 13.5%[1] | 2.2 - 10.3%[2][3] | < 15% (estimated) |
| LOD (μg/kg) | 4.45[1] | ~10 (estimated) | ~10 (estimated) |
| LOQ (μg/kg) | ~15 (estimated) | 25[3] | 25 (estimated) |

Note: Data for muscle and liver are derived from published studies. Data for kidney are estimated based on performance in other tissues and similar analytical methods.



Table 2: Maximum Residue Limits (MRLs) for Pirlimycin in Bovine Tissues

| Tissue | MRL (μg/kg) |
|--------|-------------|
| Muscle | 100 |
| Liver | 1000 |
| Kidney | 400 |
| Fat | 100 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **pirlimycin** residues in bovine muscle, liver, and kidney. The sample preparation protocol is straightforward and effective in removing matrix interferences. The method's performance characteristics, as indicated by the presented data, demonstrate its suitability for routine monitoring and research applications to ensure food safety and compliance with regulatory standards. It is recommended that each laboratory performs a full in-house validation of this method to ensure it meets its specific performance requirements.

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